7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
7-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-7-16(8-11-17)20(25-19-6-2-3-13-23-19)18-12-9-15-5-4-14-24-21(15)22(18)26/h2-14,20,26H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQKNQUWCAUUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 8-hydroxyquinoline under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, microwave irradiation, or other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol exhibit a range of biological activities:
- Anticancer Activity : The compound is being investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for anticancer drug development .
- Antimicrobial Properties : Quinoline derivatives have demonstrated antimicrobial activities against different pathogens. The presence of the methoxyphenyl and pyridine moieties may enhance these effects, providing a basis for further exploration in treating infectious diseases .
- Enzyme Inhibition : Some studies suggest that this compound could act as an inhibitor of specific enzymes involved in disease processes, such as kinases or proteases, which are critical in cancer progression and other conditions .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound:
- Cytotoxicity Testing : A study evaluated the cytotoxic effects of various quinoline derivatives, including those similar to this compound, on human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity while sparing normal cells, suggesting a selective action against cancerous tissues .
- Antimicrobial Activity Assessment : In another study, derivatives were tested against a panel of bacterial strains. The findings demonstrated that modifications to the quinoline structure could enhance antimicrobial efficacy, indicating potential therapeutic applications in treating infections .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of related compounds on key enzymes involved in cancer metabolism showed promising results, supporting further investigation into their use as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 7-[(4-methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of poly (ADP-ribose) polymerase 1 (PARP-1), leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties: Electron-Donating Groups (e.g., 4-MeO): The target compound’s 4-methoxyphenyl group likely increases solubility in polar solvents compared to analogs with electron-withdrawing groups (e.g., CF3 in Compound 2, ). This is supported by the logP values of analogs (e.g., logP ~3.6 for trifluoromethyl-substituted compounds vs. ~2.8–3.1 for methoxy derivatives) . Steric Effects: Bulky substituents (e.g., diphenylamino in ) reduce synthetic yields (e.g., 13% for compound 5 in ) due to steric hindrance during the Mannich reaction .
Biological Activity Trends: Antitumor Potential: Pyridin-2-ylamino and 4-methoxyphenyl groups enhance metal-chelation capacity, critical for inhibiting metalloenzymes like HIV-1 integrase () or disrupting redox balance in cancer cells . Antimicrobial Activity: Chloro- and trifluoromethyl-substituted analogs (e.g., ) exhibit improved activity against bacterial strains when complexed with transition metals like Ni(II) or Cu(II) .
Research Findings and Implications
- Synthetic Challenges : The target compound’s 4-methoxyphenyl group may require optimized reaction conditions (e.g., elevated temperatures or catalytic bases) to achieve yields comparable to simpler analogs (e.g., 25% yield for phenyl-substituted Compound 6, ) .
- Druglikeness : The target’s molecular weight (357.41 g/mol) and polar surface area (~52 Ų, inferred from ) align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
- Unresolved Questions : The exact role of the 8-hydroxy group in metal chelation versus direct target binding remains to be clarified through crystallographic or mechanistic studies.
Biological Activity
7-[(4-Methoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol, also known by its CAS number 315240-04-1, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19N3O2, with a molecular weight of approximately 357.4052 g/mol. The structure features a quinoline core substituted with a methoxyphenyl group and a pyridinylamino chain, which contributes to its biological activity.
Research indicates that the compound exhibits multiple mechanisms of action:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antibacterial and antifungal properties. The presence of the methoxyphenyl and pyridinyl groups enhances these effects, potentially through interference with microbial DNA synthesis or cell wall integrity.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in various cancer cell lines, likely by activating caspase pathways and modulating apoptotic proteins.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancers. The study highlighted the importance of the methoxy group in enhancing anticancer activity.
- Clinical Implications : Another research article focused on the anti-inflammatory properties of quinoline derivatives, suggesting their potential use in treating chronic inflammatory diseases such as rheumatoid arthritis.
Q & A
Q. Advanced Optimization
- Regioselectivity control : Use directing groups (e.g., methoxy or chloro substituents) to enhance reactivity at the 7-position. Evidence from analogous quinoline derivatives shows that electron-donating groups (e.g., methoxy) improve yields by stabilizing intermediates .
- Late-stage diversification : Post-functionalization of intermediates via Pd-catalyzed cross-coupling or nucleophilic substitution can introduce complex substituents .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Basic Approach
- Assay standardization : Ensure consistent protocols for antimicrobial or antiprotozoal assays (e.g., Plasmodium falciparum β-hematin inhibition studies). Variations in incubation time, solvent (DMSO vs. ethanol), and parasite strain can skew results .
- Purity validation : Use HPLC (>95% purity) and NMR to confirm structural integrity, as impurities from side reactions (e.g., incomplete Mannich base formation) may affect bioactivity .
Q. Advanced Analysis
- Metabolite profiling : LC-MS can identify degradation products or metabolites that alter activity. For example, hydroxylation at the 8-position may reduce efficacy against protozoans .
- Computational docking : Compare binding affinities to target proteins (e.g., PfATP4) across studies to identify structural determinants of activity .
What analytical techniques are critical for characterizing this compound’s structure and stability?
Q. Basic Characterization
Q. Advanced Techniques
- X-ray crystallography : Resolve challenges in crystal formation (e.g., polymorphism) using co-crystallization agents like acetic acid or methanol. Evidence from similar quinolines shows that bulky substituents (e.g., 4-methoxyphenyl) require slow evaporation for lattice stabilization .
- Mass spectrometry (HRMS) : Detect trace impurities (<0.1%) that may arise from incomplete protection/deprotection steps during synthesis .
How does the compound’s structure influence its mechanism of action in antimicrobial studies?
Q. Basic Mechanism
Q. Advanced Insights
- Substituent effects : The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Comparative studies with non-methoxy analogs demonstrate 2–4× higher potency against Gram-negative bacteria .
- Target engagement : Fluorescence quenching assays reveal interactions with microbial DNA gyrase, with binding constants (K) correlating with substituent bulkiness .
What strategies mitigate toxicity concerns in preclinical studies?
Q. Basic Toxicity Screening
Q. Advanced Mitigation
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 8-hydroxy position to reduce off-target effects. Evidence from glucopyranosyloxy-substituted quinolines demonstrates improved safety profiles .
- Methemoglobinemia risk : Monitor hemoglobin oxidation via UV-Vis spectroscopy, as quinoline derivatives can induce methemoglobin formation at high concentrations .
How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Q. Basic SAR
Q. Advanced SAR
- 3D-QSAR models : Combine crystallographic data with CoMFA/CoMSIA to predict activity against drug-resistant strains .
- Isosteric replacement : Substitute the pyridinyl group with isosteres (e.g., pyrimidine) to optimize metabolic stability without losing potency .
What are the key challenges in crystallizing this compound for structural analysis?
Q. Basic Challenges
Q. Advanced Solutions
- Co-crystallization agents : Add small molecules (e.g., glycerol) to stabilize the lattice. For example, dichloroquinoline derivatives form stable crystals with acetic acid .
- Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions reduces disorder caused by bulky substituents .
How can researchers validate the compound’s stability under physiological conditions?
Q. Basic Stability Testing
Q. Advanced Profiling
- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) to identify photodegradants. LC-MS/MS can characterize major degradation pathways .
- Plasma stability : Use rat plasma to assess esterase-mediated hydrolysis of labile groups (e.g., methyl esters) .
What computational tools are recommended for predicting the compound’s physicochemical properties?
Q. Basic Predictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
